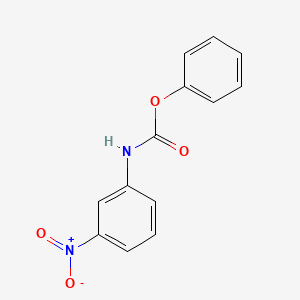

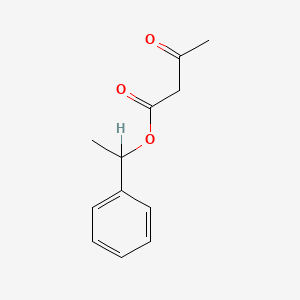

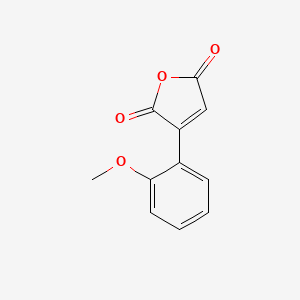

![molecular formula C20H24N4O4 B1359979 4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid CAS No. 1142210-44-3](/img/structure/B1359979.png)

4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid” is a biochemical with a molecular weight of 384.441. It is intended for research use only and not for diagnostic or therapeutic use1.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that the synthesis of similar pyrazolo-pyridine compounds often involves the use of catalysts under optimal conditions2.Molecular Structure Analysis

The molecular formula of this compound is C20H24N4O43. However, the specific molecular structure is not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, similar compounds have been studied for their inhibitory activity4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 384.428963. Other properties such as density, boiling point, and melting point are not available3.Scientific Research Applications

Synthesis of Novel Oxadiazole and Pyrazolopyridine Compounds : Kumar and Mashelker (2007) synthesized a series of compounds including 1,2,4-oxadiazole derivatives and N-(6-carbonyl-4-methyl-7-oxo-1,7-dihydropyrano[2,3-b]pyrazolo[4,3-e]pyridine-3-yl)methanamide, exploring their potential hypertensive activity (Kumar & Mashelker, 2007).

Synthesis of Benzimidazole Derivatives : Fikry et al. (2015) reported the synthesis of benzimidazole derivatives starting from 4-amino-5-(1 H -benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile and explored their reactions with various compounds to create a range of heterocyclic derivatives (Fikry et al., 2015).

One-Pot Synthesis of Pyrazolopyridine Derivatives : Rahmati (2010) described a one-pot, three-component condensation reaction to synthesize 4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the efficiency of the process in generating these compounds in high yields (Rahmati, 2010).

Synthesis of Pyrazolopyrimidines : Reddy et al. (2005) detailed a synthetic approach to create pyrazolo[4,3-d]pyrimidines, utilizing aldehydes, arylideneanilines, carboxylic acids, and orthoesters, indicating the versatility in synthesizing such structures (Reddy et al., 2005).

Synthesis of Triazole Derivatives : Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, further studying their antimicrobial activities, highlighting the potential biological applications of these heterocyclic compounds (Bayrak et al., 2009).

Synthesis of Pyrazolopyridines as Corrosion Inhibitors : Research by Sudheer and Quraishi (2015) on aryl pyrazolo pyridine derivatives elucidated their potential as corrosion inhibitors, indicating the practical applications of these compounds in industrial contexts (Sudheer & Quraishi, 2015).

Synthesis of Pyridine and Fused Pyridine Derivatives : Al-Issa (2012) reported on the synthesis of a new series of pyridine and fused pyridine derivatives, indicating the structural diversity achievable with pyridine as the core structure (Al-Issa, 2012).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to note that this compound is intended for research use only and not for diagnostic or therapeutic use1.

Future Directions

The future directions for this compound are not provided in the search results. However, similar compounds have been studied for their potential in biomedical applications5.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

4-[1-methyl-3-[(3-methylphenyl)methylcarbamoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-13-4-3-5-14(10-13)11-21-20(28)19-15-12-24(17(25)6-7-18(26)27)9-8-16(15)23(2)22-19/h3-5,10H,6-9,11-12H2,1-2H3,(H,21,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQILLRBVNNXVIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C2=NN(C3=C2CN(CC3)C(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)

![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)